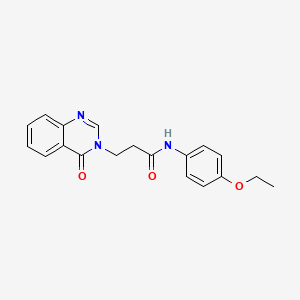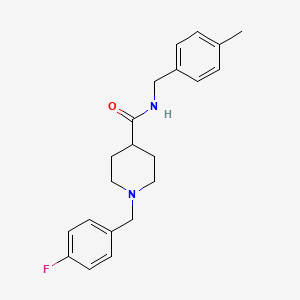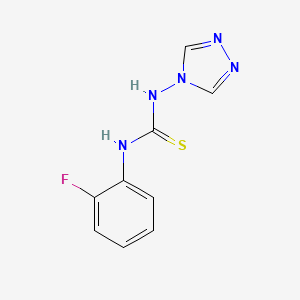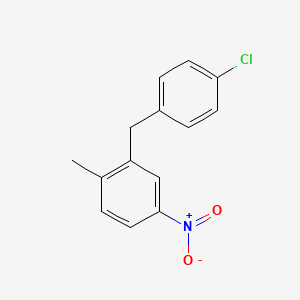
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of indole derivatives and has been found to exhibit potent inhibitory activity against various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves the inhibition of various enzymes and receptors, resulting in the modulation of various signaling pathways. The compound has been found to exhibit potent inhibitory activity against COX-2, which is involved in the production of prostaglandins, leading to the modulation of inflammation. N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has also been found to inhibit PDE4, resulting in the modulation of cyclic adenosine monophosphate (cAMP) levels, which is involved in various physiological processes such as immune response and inflammation. Additionally, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit potent antagonistic activity against CB1, which is involved in various physiological processes such as pain perception, appetite, and mood.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit various biochemical and physiological effects such as the modulation of inflammation, immune response, and pain perception. The compound has been found to exhibit potent inhibitory activity against COX-2, resulting in the modulation of prostaglandin production, leading to the modulation of inflammation. Additionally, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to inhibit PDE4, resulting in the modulation of cAMP levels, which is involved in various physiological processes such as immune response and inflammation. Moreover, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit potent antagonistic activity against CB1, resulting in the modulation of various physiological processes such as pain perception, appetite, and mood.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has several advantages and limitations for lab experiments. The compound exhibits potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying various physiological processes. However, the compound has low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound has poor bioavailability, making it difficult to administer in vivo.
Future Directions
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has several potential future directions for research. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Moreover, the compound has been found to exhibit potent antagonistic activity against CB1, making it a potential therapeutic agent for various psychiatric disorders such as anxiety and depression. Additionally, the compound has been found to exhibit potent inhibitory activity against PDE4, making it a potential therapeutic agent for various respiratory disorders such as asthma and chronic obstructive pulmonary disease. Further research is needed to explore the full therapeutic potential of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide and to develop more effective formulations for in vivo use.
In conclusion, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits potent inhibitory activity against various enzymes and receptors, resulting in the modulation of various physiological processes. The compound has several advantages and limitations for lab experiments, and several potential future directions for research. Further research is needed to explore the full therapeutic potential of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide and to develop more effective formulations for in vivo use.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves the reaction between 3-chloroaniline and 1,2,3-trimethyl-1H-indole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and cannabinoid receptor type 1 (CB1).
properties
IUPAC Name |
N-(3-chlorophenyl)-1,2,3-trimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-11-12(2)21(3)17-8-7-13(9-16(11)17)18(22)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVFUCPRDIWKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)

![2-[(4-nitrobenzyl)thio]-N-phenylacetamide](/img/structure/B5869812.png)




![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5869869.png)

![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)
methanone](/img/structure/B5869891.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)